2-Acrylamido-2-methyl-1-propanesulfonic acid

Catalog No.
S567128
CAS No.
15214-89-8
M.F
C7H13NO4S
M. Wt
207.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acrylamido-2-methyl-1-propanesulfonic acid

CAS Number

15214-89-8

Product Name

2-Acrylamido-2-methyl-1-propanesulfonic acid

IUPAC Name

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12)

InChI Key

XHZPRMZZQOIPDS-UHFFFAOYSA-N

SMILES

CC(C)(CS(=O)(=O)O)NC(=O)C=C

Synonyms

2-acrylamide 2-methylpropanesulfonate, 2-acrylamido-2-methyl-1-propanesulfonic acid, 2-acrylamido-2-methylpropanesulfonate, 2-acrylamido-2-methylpropanesulfonate, monosodium salt, 2-acrylamido-2-methylpropanesulfonate, potassium salt, 2-AMPS, AMPS sulfonate cpd

Canonical SMILES

CC(C)(CS(=O)(=O)O)NC(=O)C=C

Monomer for Functional Polymers:

AMPS acts as a reactive and water-soluble (hydrophilic) monomer, incorporating a sulfonic acid group. This allows it to readily bond with other molecules, forming various functional polymers with tailored properties. These polymers find applications in diverse research areas, including:

  • Drug delivery: AMPS-based polymers can be designed to encapsulate and deliver drugs to specific targets within the body, enhancing drug efficacy and reducing side effects .
  • Biocatalysis: Immobilization of enzymes onto AMPS-containing polymers allows for their reusability in biocatalytic processes, facilitating efficient and cost-effective biotransformation reactions .
  • Membranes: Incorporation of AMPS into membranes can modify their permeability and selectivity, making them valuable for applications like separation processes, water purification, and fuel cells .

Surface Modification:

AMPS can be used to modify the surface properties of various materials, including:

  • Nanoparticles: AMPS modification enhances the water dispersibility and colloidal stability of nanoparticles, crucial for their use in various biological and environmental research applications .
  • Biosensors: AMPS attachment to biosensor surfaces can improve their biocompatibility, sensitivity, and selectivity for specific biomolecule detection .

Other Research Applications:

Beyond the mentioned areas, AMPS finds applications in other scientific research fields, such as:

  • Cosmetics: AMPS-containing ingredients can improve the viscosity, stability, and cleansing properties of cosmetic formulations .
  • Textile industry: AMPS modification of textiles can enhance their dyeability, hydrophilicity, and antistatic properties .

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), also previously known by the trademark name AMPS® (Lubrizol Corporation), is a reactive, hydrophilic sulfonic acid acrylic monomer []. It is widely used to modify the chemical properties of various anionic polymers. The development of AMPS for use in acrylic fibers dates back to the 1970s, with thousands of patents and publications on its applications emerging since []. AMPS plays a significant role in scientific research across numerous fields due to its ability to alter the properties of polymers.


Molecular Structure Analysis

The key features of the AMPS molecule (C7H13NO4S) include:

  • Acrylamide group (CH2=CHCONH-): This moiety allows AMPS to readily undergo polymerization reactions [].
  • Methyl groups (CH3): These groups contribute to the steric hindrance of the molecule, affecting its reactivity and polymer chain conformation [].
  • Sulfonic acid group (SO3H): This group imparts strong negative charges to AMPS, making it a water-soluble (hydrophilic) and anionic compound []. The negative charges influence the interactions between AMPS and other molecules.

The combination of these functional groups makes AMPS a versatile building block for the synthesis of various functional polymers [].


Chemical Reactions Analysis

Synthesis

AMPS is typically synthesized through the reaction of acrylonitrile with sodium bisulfite followed by hydrolysis [].

Polymerization

AMPS can readily undergo polymerization reactions due to the presence of the acrylamide group. It can homopolymerize to form poly(AMPS) or copolymerize with various other monomers to create copolymers with tailored properties [].

Reactions with metal ions

The sulfonic acid group of AMPS can interact with metal ions, forming ionic bonds. This property is utilized in water treatment applications where AMPS helps remove metal contaminants [].

Decomposition

Thermal decomposition of AMPS at high temperatures can lead to the formation of various degradation products, including sulfur oxides, nitrogen oxides, and organic fragments [].

Physical and Chemical Properties

  • Appearance: White crystalline powder or granular particles [].
  • Molecular weight: 207.24 g/mol [].
  • Melting point: 185.5 - 186 °C [].
  • Density: 1.1 g/cm³ [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal storage conditions [].

The mechanism of action of AMPS depends on the specific application. Here are some examples:

  • Water treatment: AMPS can bind to metal cations in water through ion exchange, facilitating their removal [].
  • Detergency: AMPS enhances the performance of surfactants by interacting with multivalent cations, improving dirt removal [].

Physical Description

DryPowder; Liquid; PelletsLargeCrystals
Solid

XLogP3

-0.4

Melting Point

185.5-186°C

UNII

490HQE5KI5

Related CAS

5165-97-9 (mono-hydrochloride salt)
52825-28-2 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (81.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (18.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15214-89-8
27119-07-9

Wikipedia

2-acrylamido-2-methyl-1-propanesulfonic acid

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-: ACTIVE

Dates

Modify: 2023-08-15

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